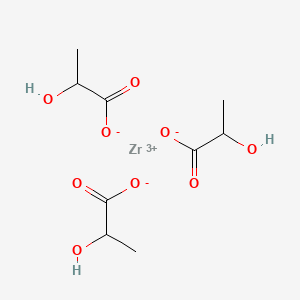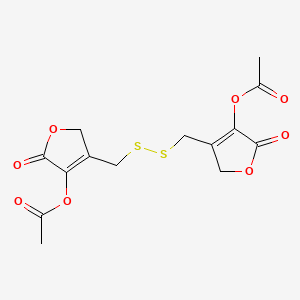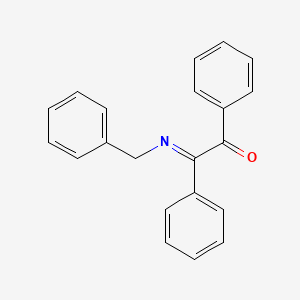
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide is a chemical compound with the molecular formula C17H13BrClNO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a chloro group and a phenylethyl group attached to the isoquinolinium core. It has various applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
The synthesis of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide typically involves the reaction of isoquinoline with appropriate reagents to introduce the chloro and phenylethyl groups. One common method involves the reaction of isoquinoline with 1-chloro-2-oxo-2-phenylethyl bromide under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
化学反应分析
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common reagents used in these reactions include thiosemicarbazides, aromatic aldehyde thiosemicarbazones, and hydrochloric acid. Major products formed from these reactions include derivatives of 5-amino-2-hydrazino-1,3-thiazole and substituted 3-amino-2-thiohydantoins .
科学研究应用
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study their properties.
Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in developing new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide involves its interaction with specific molecular targets. The chloro and phenylethyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, bromide can be compared with other isoquinoline derivatives such as:
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, chloride
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, iodide
- Isoquinolinium, 1-chloro-2-(2-oxo-2-phenylethyl)-, fluoride
These compounds share a similar core structure but differ in the halogen attached to the isoquinolinium ring. The differences in halogen atoms can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific combination of chloro and phenylethyl groups, which confer distinct properties and applications.
属性
CAS 编号 |
66088-68-4 |
|---|---|
分子式 |
C17H13BrClNO |
分子量 |
362.6 g/mol |
IUPAC 名称 |
2-(1-chloroisoquinolin-2-ium-2-yl)-1-phenylethanone;bromide |
InChI |
InChI=1S/C17H13ClNO.BrH/c18-17-15-9-5-4-6-13(15)10-11-19(17)12-16(20)14-7-2-1-3-8-14;/h1-11H,12H2;1H/q+1;/p-1 |
InChI 键 |
UEHSORVHBFAREJ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=C(C3=CC=CC=C3C=C2)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)





![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)



![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
